molecular formula C30H49IO B8129147 (3beta)-28-Iodoolean-12-en-3-ol

(3beta)-28-Iodoolean-12-en-3-ol

Cat. No.: B8129147
M. Wt: 552.6 g/mol
InChI Key: XOUNJEHYKHFMGI-OSQDELBUSA-N
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Description

(3β)-28-Iodoolean-12-en-3-ol is a pentacyclic triterpenoid derivative characterized by an oleanane skeleton with a hydroxyl group at the C-3 position (β-configuration) and an iodine atom at C-26. Its molecular formula is inferred as C₃₀H₄₇IO (assuming substitution of the C-28 hydrogen with iodine), resulting in a molecular weight of approximately 550.6 g/mol, significantly higher than non-halogenated analogs due to iodine's atomic mass.

Properties

IUPAC Name

(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(iodomethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49IO/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,32H,9-19H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUNJEHYKHFMGI-OSQDELBUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CI)C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-28-Iodoolean-12-en-3-ol typically involves the iodination of oleanolic acid. The process begins with the protection of the hydroxyl group at the 3rd position to prevent unwanted reactions. This is followed by the introduction of the iodine atom at the 28th position using iodine and a suitable oxidizing agent under controlled conditions. The final step involves the deprotection of the hydroxyl group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3beta)-28-Iodoolean-12-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of oleanolic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 3-keto-28-iodolean-12-en.

    Reduction: Formation of oleanolic acid.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The biological effects of (3beta)-28-Iodoolean-12-en-3-ol are primarily mediated through its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound exerts its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The oleanane triterpenoid family includes numerous derivatives with modifications at C-3, C-12, and C-27. Key analogs are compared below:

Compound Name C-3 Substituent C-28 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(3β)-28-Iodoolean-12-en-3-ol -OH (β) -I C₃₀H₄₇IO ~550.6 Halogenated derivative; potential bioactivity
Oleanolic Acid -OH (β) -COOH C₃₀H₄₈O₃ 456.7 Anti-inflammatory, anticancer activities
Methyl Oleanolate -OH (β) -COOCH₃ C₃₁H₅₀O₃ 482.7 Esterified form; enhanced lipophilicity
3β-Hydroxyurs-12-en-28-oic Acid -OH (β) -COOH (ursane skeleton) C₃₀H₄₈O₃ 456.7 Ursane isomer; differential receptor binding
Benzyl Oleanolate (Compound 4) -OH (β) -COOBn (benzyl ester) C₃₇H₅₄O₃ 558.8 Synthetic intermediate; improved solubility

Physicochemical Properties

  • Molecular Weight: The iodine substituent increases molecular weight by ~127 g/mol compared to oleanolic acid, influencing pharmacokinetics (e.g., membrane permeability).
  • Thermal Stability : Iodine’s lower bond dissociation energy compared to C-O bonds may reduce thermal stability, though melting points are unreported for the iodo compound.

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